Cas no 58605-09-7 (2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy-)

2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy- 化学的及び物理的性質
名前と識別子
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- 2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy-
- 4-Chloro-5,7-dimethoxyindolin-2-one
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- インチ: 1S/C10H10ClNO3/c1-14-6-4-7(15-2)10-5(9(6)11)3-8(13)12-10/h4H,3H2,1-2H3,(H,12,13)
- InChIKey: LSNBUFHDELVTSR-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(Cl)=C(OC)C=C2OC)CC1=O
2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1108190-5g |
4-Chloro-5,7-dimethoxyindolin-2-one |
58605-09-7 | 95% | 5g |
$1372.0 | 2023-03-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068268-5g |
4-Chloro-5,7-dimethoxyindolin-2-one |
58605-09-7 | 95% | 5g |
¥8925.0 | 2024-04-18 | |
Enamine | EN300-396808-2.5g |
4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indol-2-one |
58605-09-7 | 95% | 2.5g |
$1034.0 | 2023-06-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319037-250mg |
4-Chloro-5,7-dimethoxyindolin-2-one |
58605-09-7 | 95% | 250mg |
¥3888.00 | 2024-05-07 | |
Enamine | EN300-396808-0.25g |
4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indol-2-one |
58605-09-7 | 95% | 0.25g |
$216.0 | 2023-06-03 | |
Enamine | EN300-396808-0.5g |
4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indol-2-one |
58605-09-7 | 95% | 0.5g |
$407.0 | 2023-06-03 | |
Enamine | EN300-396808-1.0g |
4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indol-2-one |
58605-09-7 | 95% | 1g |
$528.0 | 2023-06-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319037-500mg |
4-Chloro-5,7-dimethoxyindolin-2-one |
58605-09-7 | 95% | 500mg |
¥7322.00 | 2024-05-07 | |
A2B Chem LLC | AW17371-50mg |
4-chloro-5,7-dimethoxyindolin-2-one |
58605-09-7 | 95% | 50mg |
$142.00 | 2024-04-19 | |
A2B Chem LLC | AW17371-1g |
4-chloro-5,7-dimethoxyindolin-2-one |
58605-09-7 | 95% | 1g |
$591.00 | 2024-04-19 |
2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy- 関連文献
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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2. Back matter
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy-に関する追加情報
2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy- (CAS No. 58605-09-7): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
The compound 2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy- (CAS No. 58605-09-7) represents a significant molecule in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound, characterized by its indole core structure modified with chloro and methoxy substituents, has garnered considerable attention due to its versatile chemical properties and potential applications in medicinal chemistry. The presence of multiple functional groups makes it a valuable scaffold for designing novel therapeutic agents.
In recent years, the study of indole derivatives has expanded dramatically, with a particular focus on their biological activities. The structural motif of 2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy- (CAS No. 58605-09-7) has been explored for its potential in developing drugs targeting various diseases. Notably, the chloro and methoxy groups contribute to its reactivity and binding affinity to biological targets, making it an attractive candidate for further pharmacological investigation.
One of the most compelling aspects of this compound is its role as a precursor in synthesizing more complex molecules. The indole ring is a privileged scaffold in drug discovery due to its ability to interact with a wide range of biological receptors. The specific substitution pattern in 2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy- (CAS No. 58605-09-7) enhances its potential as an intermediate in the synthesis of bioactive molecules. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacological profiles.
The chemical synthesis of 2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy- (CAS No. 58605-09-7) involves multi-step reactions that highlight the ingenuity of organic synthesis. The process typically begins with the formation of the indole core followed by functionalization with chloro and methoxy groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods underscore the importance of innovative synthetic strategies in modern drug development.
The biological activity of 2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy- (CAS No. 58605-09-7) has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an inhibitor of various enzymes and receptors implicated in diseases such as cancer and inflammation. The chloro substituent enhances its binding affinity to target proteins, making it a promising candidate for further development into a therapeutic agent. Additionally, the methoxy groups contribute to its metabolic stability, which is crucial for drug efficacy.
In the context of drug discovery, the compound's structural features make it an excellent candidate for structure-based drug design. Computational modeling techniques have been used to understand how 2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy- (CAS No. 58605-09-7) interacts with biological targets at the molecular level. These studies provide insights into its mechanism of action and help in designing derivatives with improved pharmacological properties.
The pharmaceutical industry has shown significant interest in indole derivatives due to their broad spectrum of biological activities. The unique combination of chloro and methoxy groups in 2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy- (CAS No. 58605-09-7) makes it a valuable building block for developing new drugs. Several companies are currently exploring this compound for potential therapeutic applications in areas such as oncology and immunology.
The environmental impact of synthesizing and using 2H-lndol-l)-one l ,4-chloro-l ,3-dihydro-S ,T dimethyl() CAS NO .58605 -09 -T is also an important consideration . Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce energy consumption . Green chemistry principles are being incorporated into the synthesis process to ensure environmental responsibility .
The future prospects for this compound are promising , with ongoing research aimed at expanding its applications . Advances in synthetic chemistry and biotechnology are expected to unlock new possibilities for utilizing 2H-lndol-l)-one l ,4-chloro-l ,3-dihydro-S ,T dimethyl() CAS NO .58605 -09 -T in pharmaceuticals and other industries . Collaborative efforts between academia and industry will be crucial in realizing these goals .
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